6-Fluoro-2-methyl-4-chromanone
Overview
Description
The compound "6-Fluoro-2-methyl-4-chromanone" is a fluorinated chromanone derivative. Chromanones and their analogs are of significant interest due to their presence in various natural products and their diverse range of biological activities. The fluorine atom in such compounds often enhances these properties due to the unique characteristics of fluorine, such as its small size, high electronegativity, and the ability to form strong bonds with carbon.
Synthesis Analysis
The synthesis of fluorinated chromanones can be achieved through regioselective nucleophilic perfluoroalkylation. For instance, reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes can yield 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and good yields after acid hydrolysis . This method can be used to synthesize fluorinated analogs of natural compounds, such as lactarochromal and precocenes, by further oxidation or reduction and dehydration steps .
Molecular Structure Analysis
The molecular structure of fluorinated chromanones can be complex, with the potential for polymorphism as seen in related compounds. For example, two polymorphic forms, alpha and beta, of a related compound, 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione, have been studied using X-ray crystallography . The beta-form was found to have molecules arranged orderly along the b-axis, with the chroman ring moieties stacked by van der Waals forces . The polymorphism in such compounds is influenced by hydrogen bonding and van der Waals forces, with the stability of the polymorphs depending on the mode of hydrogen bonding .
Chemical Reactions Analysis
Fluorinated chromanones can undergo various chemical reactions. For example, the oxidative deprotection of oximes, phenylhydrazones, and semicarbazones to their corresponding carbonyl compounds can be achieved using reagents like 2,6-dicarboxypyridinium fluorochromate under solvent-free conditions . Additionally, chromanones can react with formaldehyde to form dimeric products, as demonstrated by the reaction of 6,8-dimethyl-4-chromanone with formaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated chromanones are influenced by their molecular structure. The presence of fluorine can affect the compound's reactivity, stability, and interaction with other molecules. For instance, the polymorphic forms of a related fluorinated compound showed different enthalpies of fusion and hydrogen bonding strengths, which are critical for understanding the compound's behavior under various conditions . Spectrophotometric methods can be used to determine the presence of such compounds, as seen with the use of 9-methyl-2,3,7-trihydroxy-6-fluorone for the colorimetric determination of zirconium, where the complex formed shows maximum absorption at a specific wavelength .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBTVEPAACRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372033 | |
Record name | 6-Fluoro-2-methyl-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-4-chromanone | |
CAS RN |
88754-96-5 | |
Record name | 6-Fluoro-2-methyl-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88754-96-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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